Methyl 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Description
Methyl 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a bicyclic heteroaromatic compound featuring an indazole core fused with a partially saturated cyclohexene ring. The molecule is substituted at the 1-position with a 4-fluorophenyl group and at the 5-position with a methyl ester moiety. This structure combines the rigidity of the indazole scaffold with the conformational flexibility of the tetrahydro ring system, making it a candidate for studies in medicinal chemistry (e.g., kinase inhibition) and materials science. Its crystallographic properties, such as hydrogen bonding and ring puckering, are critical for understanding its solid-state behavior and reactivity .
Properties
Molecular Formula |
C15H15FN2O2 |
|---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
methyl 1-(4-fluorophenyl)-4,5,6,7-tetrahydroindazole-5-carboxylate |
InChI |
InChI=1S/C15H15FN2O2/c1-20-15(19)10-2-7-14-11(8-10)9-17-18(14)13-5-3-12(16)4-6-13/h3-6,9-10H,2,7-8H2,1H3 |
InChI Key |
WKMDQDAZTGGCMA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C(C1)C=NN2C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and ketones or aldehydes.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, methyl 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is compared with three structural analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Ring Conformation and Puckering :
- The tetrahydroindazole core in the target compound exhibits a puckered envelope conformation (amplitude = 0.45 Å), as analyzed via Cremer-Pople coordinates . This contrasts with fully aromatic indazole derivatives (e.g., 1-phenyl-1H-indazole-5-carboxylic acid), which are planar (puckering amplitude = 0.00 Å). The puckering enhances steric accessibility to the ester group, influencing binding in biological targets.
Hydrogen Bonding and Supramolecular Assembly :
- The 4-fluorophenyl group engages in weak C-F⋯H-C interactions, while the ester carbonyl acts as a hydrogen bond acceptor (N-H⋯O). This is distinct from analogs with carboxylic acid substituents (e.g., 1-phenyl-1H-indazole-5-carboxylic acid), where stronger O-H⋯N bonds dominate .
Electronic Effects of Substituents :
- The electron-withdrawing fluorine atom on the phenyl ring reduces electron density at the indazole N1 position compared to 4-methoxyphenyl or unsubstituted phenyl analogs. This alters reactivity in electrophilic substitution reactions and binding affinities in enzyme active sites.
Crystallographic Tools :
- Structures of these compounds are often resolved using SHELX for refinement and visualized via ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .
Research Implications:
- The tetrahydroindazole scaffold’s puckering flexibility allows tunable interactions in protein-ligand systems, making it superior to rigid aromatic analogs in kinase inhibition.
- Fluorine substitution improves metabolic stability compared to chlorine or methoxy groups, as observed in pharmacokinetic studies of related compounds.
Biological Activity
Methyl 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (CAS No. 1076197-87-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects and mechanisms of action, supported by diverse research findings.
- Molecular Formula : C15H15FN2O2
- Molecular Weight : 274.29 g/mol
- Structure : The compound features a tetrahydroindazole core with a fluorophenyl substituent and a carboxylate ester group.
Pharmacological Activity
Research indicates that this compound exhibits various biological activities:
1. Inhibition of Kinases
Recent studies have highlighted the compound's role as a kinase inhibitor. It has shown significant inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β) and other related kinases. For instance, it was reported that a derivative exhibited an IC50 value of 8 nM against GSK-3β, indicating potent activity in cellular models .
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in vitro. In BV-2 microglial cells, it significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels at concentrations as low as 1 µM. This suggests its potential utility in treating neuroinflammatory conditions .
3. Cytotoxicity Studies
Cytotoxicity assessments reveal that the compound does not adversely affect cell viability at concentrations up to 10 µM, making it a promising candidate for further development .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, its ability to modulate kinase activity suggests it may influence several downstream signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
A summary of key studies is presented in the table below:
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Methyl 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions of substituted hydrazines with cyclic ketones under nitrogen atmosphere to form the indazole core. For example, analogous procedures involve heating precursors (e.g., substituted aldehydes or ketones) with sodium metabisulfite in dry DMF at 120°C for 18 hours, as seen in benzimidazole syntheses . Modifications may include refluxing in polar aprotic solvents (e.g., acetonitrile) with catalysts like p-toluenesulfonic acid. Reaction progress is monitored via TLC or HPLC .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the indazole ring and substituent positions.
- HPLC (reverse-phase C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays) .
- FTIR to identify functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) .
- Mass spectrometry (ESI or EI) for molecular ion confirmation.
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Based on structurally related imidazoles, hazards include acute toxicity (oral, dermal) and potential environmental persistence. Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly regarding substituent effects?
- Methodological Answer : Substituent electronic effects on the fluorophenyl ring influence cyclization efficiency. For example, electron-withdrawing groups (e.g., –NO₂) may slow indazole formation, while electron-donating groups (e.g., –OCH₃) improve yields. Systematic screening of catalysts (e.g., Lewis acids like ZnCl₂) and solvents (DMF vs. DMSO) is recommended. Kinetic studies via in-situ IR or Raman spectroscopy can identify rate-limiting steps .
Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer : Unexpected peaks may arise from tautomerism (e.g., indazole NH tautomers) or residual solvents. Use deuterated DMSO for NMR to observe exchangeable protons. For ambiguous signals, 2D NMR (COSY, HSQC) or variable-temperature experiments can resolve structural ambiguities. Cross-validate with computational chemistry (DFT calculations for predicted chemical shifts) .
Q. What strategies are effective for evaluating the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C for 72 hours. Monitor degradation via UPLC-MS to identify hydrolysis products (e.g., free carboxylic acid from ester cleavage). For oxidative stability, incubate with liver microsomes and analyze metabolites using LC-HRMS. Storage stability is assessed by periodic HPLC analysis under varying temperatures (–80°C to 25°C) .
Q. How can mechanistic studies elucidate the compound’s pharmacological activity?
- Methodological Answer : Design dose-response assays (e.g., enzyme inhibition IC₅₀ determination) with statistical validation (n ≥ 3, ANOVA). Use molecular docking (AutoDock Vina) to predict binding to targets like kinases or GPCRs. Confirm mechanisms via siRNA knockdown or CRISPR-edited cell lines. For in vivo models, optimize bioavailability by measuring plasma half-life (LC-MS/MS pharmacokinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
